Cas no 65857-53-6 (4-(thiophen-3-yl)butan-2-one)

4-(Thiophen-3-yl)butan-2-one is a sulfur-containing organic compound featuring a thiophene ring linked to a butanone moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The thiophene group enhances electron-rich properties, facilitating electrophilic substitution reactions, while the ketone functionality offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in cross-coupling and condensation reactions. The compound’s stability under standard conditions and compatibility with common solvents further underscore its utility in research and industrial applications. Suitable for use in heterocyclic chemistry, it serves as a key building block for complex molecular frameworks.
4-(thiophen-3-yl)butan-2-one structure
4-(thiophen-3-yl)butan-2-one structure
Product Name:4-(thiophen-3-yl)butan-2-one
CAS No:65857-53-6
MF:C8H10OS
MW:154.229401111603
CID:1696438
PubChem ID:12477275
Update Time:2025-11-02

4-(thiophen-3-yl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone, 4-(3-thienyl)-
    • 4-(thiophen-3-yl)butan-2-one
    • CS-0233925
    • AKOS009836817
    • SCHEMBL3353073
    • EN300-137151
    • 65857-53-6
    • 4-thiophen-3-ylbutan-2-one
    • Z444869186
    • Inchi: 1S/C8H10OS/c1-7(9)2-3-8-4-5-10-6-8/h4-6H,2-3H2,1H3
    • InChI Key: RZIOPNWLBZGHAN-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CCC(C)=O

Computed Properties

  • Exact Mass: 154.0453
  • Monoisotopic Mass: 154.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 17.07

4-(thiophen-3-yl)butan-2-one Pricemore >>

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Additional information on 4-(thiophen-3-yl)butan-2-one

Comprehensive Guide to 4-(thiophen-3-yl)butan-2-one (CAS No. 65857-53-6): Properties, Applications, and Market Insights

4-(thiophen-3-yl)butan-2-one (CAS No. 65857-53-6) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique thiophene moiety and ketone functional group, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug discovery and advanced material development.

The molecular structure of 4-(thiophen-3-yl)butan-2-one combines a thiophene ring with a butanone chain, offering distinct electronic and steric properties. This configuration makes it valuable for designing novel compounds with tailored functionalities. Recent studies highlight its role in creating heterocyclic derivatives, which are crucial in developing new therapeutic agents and functional materials.

One of the most compelling aspects of 4-(thiophen-3-yl)butan-2-one is its application in pharmaceutical research. The thiophene scaffold is known for its bioactivity, and derivatives of this compound have shown promise in targeting various diseases. For instance, researchers are exploring its potential in designing kinase inhibitors and anti-inflammatory agents, aligning with the growing demand for innovative treatments in oncology and autoimmune disorders.

In the agrochemical sector, 4-(thiophen-3-yl)butan-2-one is being investigated for its role in developing new pesticides and herbicides. The compound's ability to interact with biological systems makes it a candidate for creating eco-friendly crop protection solutions. This aligns with the global trend toward sustainable agriculture and reduced environmental impact, a topic of high relevance in today's market.

From a material science perspective, 4-(thiophen-3-yl)butan-2-one is utilized in synthesizing conductive polymers and organic semiconductors. These materials are essential for advancing technologies such as flexible electronics, organic photovoltaics, and sensors. As the demand for renewable energy and smart devices grows, the significance of such intermediates in material innovation cannot be overstated.

The synthesis of 4-(thiophen-3-yl)butan-2-one typically involves Friedel-Crafts acylation or cross-coupling reactions, methods that are well-established in organic chemistry. However, recent advancements in green chemistry have led to more sustainable production processes, minimizing waste and energy consumption. This evolution reflects the broader shift toward environmentally responsible manufacturing practices.

Market trends indicate a rising demand for 4-(thiophen-3-yl)butan-2-one, driven by its diverse applications and the expanding pharmaceutical and agrochemical industries. Suppliers and manufacturers are focusing on scaling up production while maintaining high purity standards to meet the needs of research and industrial applications. Additionally, regulatory compliance and safety protocols remain paramount in its handling and distribution.

For researchers and industry professionals seeking reliable sources of 4-(thiophen-3-yl)butan-2-one, it is essential to partner with reputable suppliers who provide detailed technical data sheets and analytical certificates. Quality assurance, along with transparent supply chains, ensures the compound's suitability for high-stakes applications.

In summary, 4-(thiophen-3-yl)butan-2-one (CAS No. 65857-53-6) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties, coupled with its applications in cutting-edge research, make it a valuable asset in modern science and technology. As innovations continue to emerge, this compound is poised to play a pivotal role in shaping the future of pharmaceuticals, agrochemicals, and advanced materials.

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